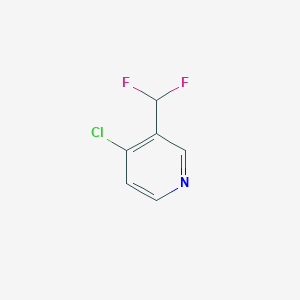

4-Chloro-3-(difluoromethyl)pyridine

Description

4-Chloro-3-(difluoromethyl)pyridine (CAS: 1806761-52-3) is a halogenated and fluorinated pyridine derivative with the molecular formula C₆H₄ClF₂N and a molecular weight of 163.56 g/mol . Its structure features a chlorine atom at the 4-position and a difluoromethyl (-CF₂H) group at the 3-position of the pyridine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to the unique electronic and steric effects imparted by its substituents. The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, while the chlorine atom contributes to electrophilic reactivity .

Properties

Molecular Formula |

C6H4ClF2N |

|---|---|

Molecular Weight |

163.55 g/mol |

IUPAC Name |

4-chloro-3-(difluoromethyl)pyridine |

InChI |

InChI=1S/C6H4ClF2N/c7-5-1-2-10-3-4(5)6(8)9/h1-3,6H |

InChI Key |

BYODZRQACRNCHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1Cl)C(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine Derivatives

4-Chloro-3-(trifluoromethyl)pyridine

- Molecular Formula : C₆H₃ClF₃N

- Molecular Weight : 181.55 g/mol

- Key Differences : Replaces the -CF₂H group with a stronger electron-withdrawing trifluoromethyl (-CF₃) group.

- Properties : The -CF₃ group increases lipophilicity and metabolic resistance compared to -CF₂H, making it prevalent in agrochemicals (e.g., herbicides and insecticides) .

- Market Data : Global production capacity in 2025 is projected to exceed 500 metric tons, driven by demand in crop protection .

2-Chloro-3-(trifluoromethyl)pyridine

- Molecular Formula : C₆H₃ClF₃N

- Molecular Weight : 181.55 g/mol

- Key Differences : Chlorine at position 2 instead of 4.

- Impact : Altered substitution pattern affects binding to biological targets. For example, this compound is a key intermediate in kinase inhibitors due to its optimized steric profile .

5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine

Extended Ring Systems

4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine

- Molecular Formula : C₉H₅ClF₂N₃

- Molecular Weight : 228.61 g/mol

- Key Differences : Incorporates a pyrido-pyrimidine fused ring system.

- Properties : Enhanced π-stacking capability improves interactions with DNA/RNA targets, making it relevant in antiviral research .

4-Chloro-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine

- Molecular Formula : C₇H₃ClF₃N₃

- Molecular Weight : 221.57 g/mol

- Key Differences : Contains an imidazo-pyridine scaffold.

Functional Group Modifications

Methyl 4-Chloro-3-(difluoromethyl)pyridine-2-carboxylate

- Molecular Formula: C₈H₆ClF₂NO₂

- Molecular Weight : 221.59 g/mol

- Key Differences : Addition of a methyl carboxylate group at position 2.

- Impact: Improves solubility in polar solvents (e.g., DMSO or ethanol), facilitating formulation in drug delivery systems .

Electronic Effects of Fluorinated Groups

- Difluoromethyl (-CF₂H) : Moderately electron-withdrawing (σₚ = 0.43), offering a balance between reactivity and stability. Ideal for drugs requiring controlled metabolic oxidation .

- Trifluoromethyl (-CF₃) : Stronger electron-withdrawing effect (σₚ = 0.54), enhancing resistance to enzymatic degradation but reducing nucleophilic substitution reactivity .

Data Tables

Table 1: Structural and Physical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Key Applications |

|---|---|---|---|---|

| 4-Chloro-3-(difluoromethyl)pyridine | C₆H₄ClF₂N | 163.56 | Cl (4), -CF₂H (3) | Drug intermediates |

| 4-Chloro-3-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.55 | Cl (4), -CF₃ (3) | Agrochemicals |

| 2-Chloro-3-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.55 | Cl (2), -CF₃ (3) | Kinase inhibitors |

| 4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine | C₉H₅ClF₂N₃ | 228.61 | Cl (4), -CF₂H (2), fused ring | Antiviral research |

Table 2: Fluorinated Group Impact

| Group | σₚ (Hammett) | Metabolic Stability | Common Applications |

|---|---|---|---|

| -CF₂H | 0.43 | Moderate | CNS drugs, antifungals |

| -CF₃ | 0.54 | High | Agrochemicals, antivirals |

| -CH₃ | -0.17 | Low | Solubility modifiers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.